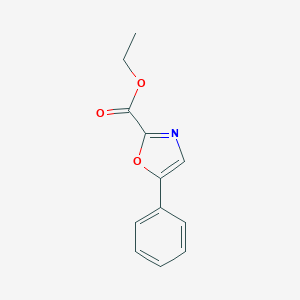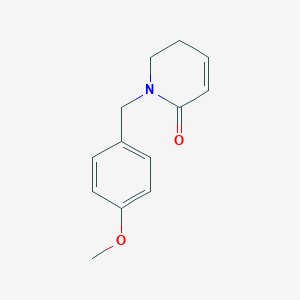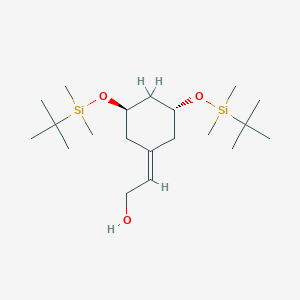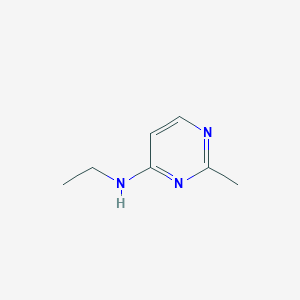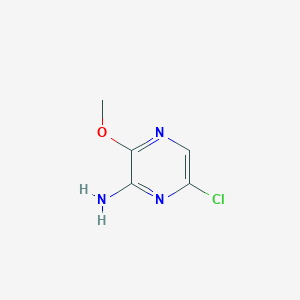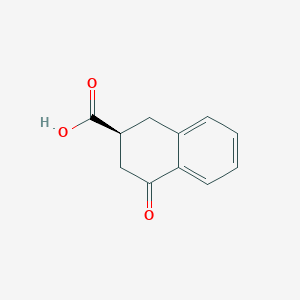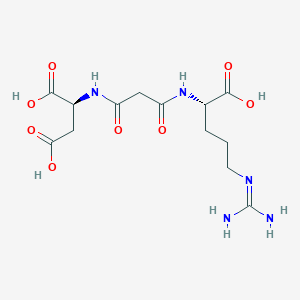
1,7-dimethyl-1H-indole-3-carbaldehyde
Descripción general
Descripción
“1,7-dimethyl-1H-indole-3-carbaldehyde” is a marine-derived natural product found in Lyngbya majuscula .
Synthesis Analysis
The synthesis of “1,7-dimethyl-1H-indole-3-carbaldehyde” and its derivatives involves various synthetic procedures. These compounds are key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are also important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .
Molecular Structure Analysis
The molecular structure of “1,7-dimethyl-1H-indole-3-carbaldehyde” can be represented by the formula C11H11NO . The structure of this compound has been studied using various spectroscopic techniques such as NMR, FT-Raman, FT-IR, and UV-Visible .
Chemical Reactions Analysis
“1,7-dimethyl-1H-indole-3-carbaldehyde” and its derivatives are known to undergo various chemical reactions. For instance, they can be used as building blocks for many biologically active compounds .
Physical And Chemical Properties Analysis
The molecular weight of “1,7-dimethyl-1H-indole-3-carbaldehyde” is 173.21 g/mol . It has a topological polar surface area of 22 Ų . The compound has a rotatable bond count of 1 .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Specific Scientific Field
Medicinal chemistry and drug development.
Summary of Application
1,7-dimethyl-1H-indole-3-carbaldehyde has been investigated as a building block for the synthesis of novel compounds with potential pharmaceutical applications. Researchers have explored its derivatives for their bioactivity, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Experimental Procedures
The synthesis of 1,7-dimethyl-1H-indole-3-carbaldehyde involves chemical reactions, such as condensation or cyclization, using appropriate reagents. Common methods include Vilsmeier-Haack formylation or Pfitzinger reaction. The choice of reagents and conditions depends on the desired product and functional group modifications.
Results and Outcomes
Researchers have successfully synthesized various indole derivatives based on 1,7-dimethyl-1H-indole-3-carbaldehyde. These derivatives exhibit promising biological activities, making them potential candidates for drug development. Quantitative data, such as IC₅₀ values (concentration required for 50% inhibition), can be obtained through bioassays to assess their efficacy .
Propiedades
IUPAC Name |
1,7-dimethylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-4-3-5-10-9(7-13)6-12(2)11(8)10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIFXCARKJCTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616721 | |
| Record name | 1,7-Dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-dimethyl-1H-indole-3-carbaldehyde | |
CAS RN |
164353-61-1 | |
| Record name | 1,7-Dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B171286.png)
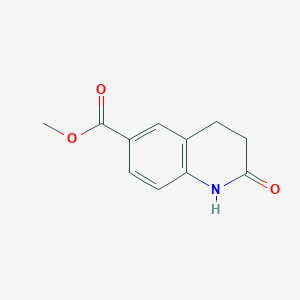
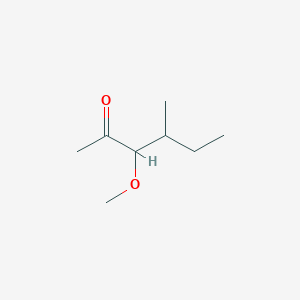
![2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol](/img/structure/B171301.png)
